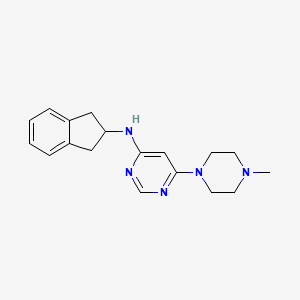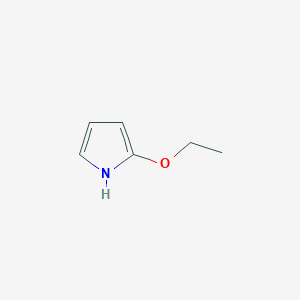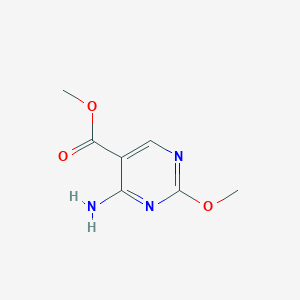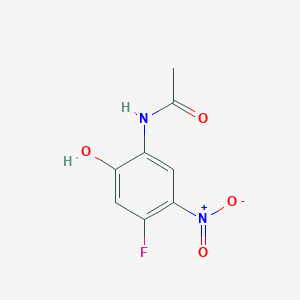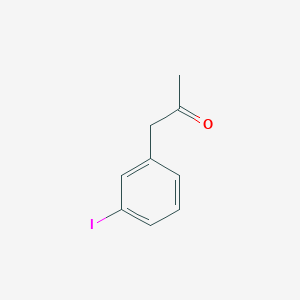![molecular formula C14H24N2O5 B15072886 Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate typically involves the reaction of Boc-piperidine-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and proteins, where it can modify their activity or function through covalent bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate: Known for its stability and reactivity.
Methyl 2-(1-Boc-piperidine-2-carboxamido)propionate: Similar structure but with a propionate group instead of an acetate group.
Methyl 2-(1-Boc-piperidine-2-carboxamido)butyrate: Contains a butyrate group, offering different reactivity and properties.
Uniqueness
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is unique due to its balanced reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C14H24N2O5 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-8-6-5-7-10(16)12(18)15-9-11(17)20-4/h10H,5-9H2,1-4H3,(H,15,18) |
Clé InChI |
MJZLALCRENFOGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


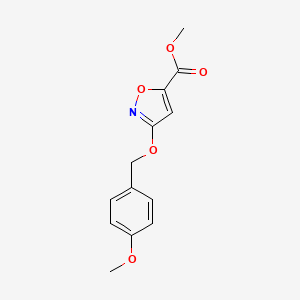
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
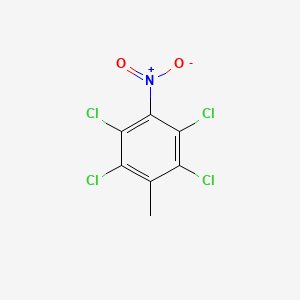

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
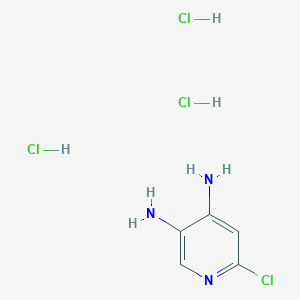
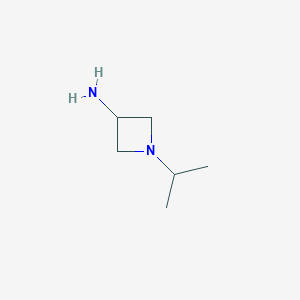
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
